An In-depth Technical Guide to N-Methylanthranilate (CAS 85-91-6) for Researchers and Drug Development Professionals
An In-depth Technical Guide to N-Methylanthranilate (CAS 85-91-6) for Researchers and Drug Development Professionals
An Introduction to N-Methylanthranilate: A Molecule of Diverse Functionality
N-Methylanthranilate (CAS 85-91-6), also known as methyl 2-(methylamino)benzoate, is an aromatic ester with a characteristic fruity, grape-like odor.[1] This compound and its derivatives are of significant interest across various scientific disciplines, from flavor and fragrance chemistry to pharmacology and materials science. It is a naturally occurring compound found in citrus fruits like mandarin and petitgrain oils.[2][3] Beyond its sensory properties, N-Methylanthranilate exhibits a range of biological activities, including phototoxicity and potential analgesic effects, making it a subject of ongoing research for drug development professionals.[4][5] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key signaling pathways associated with N-Methylanthranilate.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Methylanthranilate is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 85-91-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Pale yellow liquid with bluish fluorescence; may crystallize | [1] |
| Odor | Grape-like, musty-floral, sweet, orange-blossom-mandarin-peel-like | [1][2] |
| Melting Point | 17-19 °C | [4] |
| Boiling Point | 256 °C | [1] |
| Density | 1.126 - 1.132 g/cm³ at 25 °C | [4][6] |
| Refractive Index | 1.578 - 1.581 at 20 °C | [4] |
| Solubility | Miscible with ethanol, DMSO, diethyl ether; slightly soluble in water | [6][7] |
| logP (Octanol/Water Partition Coefficient) | 2.81 | [1] |
| Vapor Pressure | 0.0131 mmHg at 20 °C | [1] |
| Flash Point | 91 °C (195.8 °F) | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of N-Methylanthranilate.
| Spectroscopic Technique | Key Features | Reference(s) |
| UV-Vis Spectroscopy | Absorbs between 290 and 700 nm, with a peak absorbance at 350 nm. | [1] |
| Infrared (IR) Spectroscopy | Spectral data is available for the characterization of functional groups. | [6] |
| ¹H NMR Spectroscopy | Spectral data is available for structural elucidation. | [6] |
| ¹³C NMR Spectroscopy | Spectral data is available for structural elucidation. | [6] |
| Mass Spectrometry (MS) | Key fragments and spectral data are available for identification and quantification. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers working with N-Methylanthranilate. The following sections provide methodologies for its synthesis, purification, and analysis.
Synthesis of N-Methylanthranilate via Reductive Amination
This protocol describes a common method for the synthesis of N-Methylanthranilate from anthranilic acid.
Materials:
-
Anthranilic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium carbonate solution (5%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Calcium chloride drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Suspend 7 g of anthranilic acid in 50 ml of dry methanol in a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube.[9]
-
Pass dry hydrogen chloride gas through the suspension until the solution becomes saturated and hot.[9]
-
Reflux the reaction mixture for one hour.[9]
-
Cool the solution to allow methyl anthranilate hydrochloride to crystallize.[9]
-
Dilute the mixture with 200 ml of water and neutralize with a 5% sodium carbonate solution until the solution is alkaline.[9]
-
Extract the oily N-Methylanthranilate with diethyl ether.[9]
-
Wash the ether extract with a 5% sodium carbonate solution, followed by water.[9]
-
Dry the ether extract over anhydrous sodium sulfate.[9]
-
Evaporate the ether to a small volume using a rotary evaporator.[9]
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 135 °C (at 15 mmHg). The purified product should crystallize upon cooling.[9]
Purification of N-Methylanthranilate
This protocol outlines a method for purifying crude or technical grade N-Methylanthranilate.
Materials:
-
Crude N-Methylanthranilate
-
Water
-
Emulsifying agent (e.g., Tween 80)
-
Beaker or flask
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Melt the crude N-Methylanthranilate if it is in a solid state.
-
Prepare an aqueous solution containing a small proportion (0.1-2% by weight) of an emulsifying agent.[10]
-
Heat the aqueous solution to a temperature above the melting point of N-Methylanthranilate (above 25 °C).[10]
-
Gradually add the melted N-Methylanthranilate to the heated aqueous solution with agitation to form a dispersion.[10]
-
Cool the dispersion in a cooling bath to a temperature below the freezing point of N-Methylanthranilate, causing it to separate as a solid phase.[10]
-
Separate the solidified N-Methylanthranilate from the aqueous medium by filtration. The impurities tend to remain in the aqueous phase.[10]
Analytical Protocols
This protocol provides a general framework for the quantitative analysis of N-Methylanthranilate in various samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
N-Methylanthranilate standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare a stock solution of N-Methylanthranilate in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[6]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).[6] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maxima of N-Methylanthranilate (e.g., around 254 nm and 330 nm).[6]
-
-
Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of N-Methylanthranilate in the sample by comparing its peak area to the calibration curve.[6]
This protocol is suitable for the identification and quantification of N-Methylanthranilate, particularly in complex mixtures.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column)
Reagents:
-
N-Methylanthranilate standard
-
Appropriate solvent for sample and standard preparation (e.g., dichloromethane)
-
Internal standard (optional, for improved quantitation)
Procedure:
-
Standard Preparation: Prepare a stock solution of N-Methylanthranilate in the chosen solvent. Prepare a series of calibration standards, and if using an internal standard, add it to each standard and sample at a constant concentration.
-
Sample Preparation: Sample preparation will depend on the matrix and may involve extraction (liquid-liquid or solid-phase) and concentration steps.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An example program could be: start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific column and application.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify N-Methylanthranilate by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and compare it to the calibration curve.[6]
Biological Activities and Signaling Pathways
N-Methylanthranilate has been shown to possess distinct biological activities, which are of considerable interest to the drug development community.
Phototoxicity and Apoptosis
Upon exposure to UVA radiation, N-Methylanthranilate can exhibit phototoxicity.[5] This process is initiated by the absorption of UVA light, leading to the generation of reactive oxygen species (ROS).[5] The resulting oxidative stress can cause cellular damage, including lysosomal destabilization and mitochondrial membrane depolarization.[5] This can trigger the intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Proposed Analgesic Mechanism
N-Methylanthranilate has been investigated for its potential antinociceptive (analgesic) properties. It is proposed that it may act as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[5] Activation of TRPA1 leads to an influx of cations, including calcium, which depolarizes the neuron and initiates a pain signal. However, prolonged activation or modulation of TRPA1 channels can lead to desensitization, resulting in an analgesic effect. The exact downstream signaling events following N-Methylanthranilate-induced TRPA1 activation are still under investigation.
Safety and Toxicity
N-Methylanthranilate is classified as an eye irritant. Its phototoxic potential is a key consideration in its use in consumer products, and its concentration is often restricted in leave-on applications. As a secondary amine, there is also a potential for nitrosamine (B1359907) formation in the presence of nitrosating agents.
Acute Toxicity:
-
Oral LD50 (rat): 3700 mg/kg
Applications
The unique properties of N-Methylanthranilate have led to its use in a variety of applications:
-
Flavors and Fragrances: It is widely used to impart grape-like and floral scents in perfumes, soaps, and other cosmetic products, as well as for flavoring in some food products.[2][3]
-
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds and has been investigated for its own potential therapeutic effects.[4]
-
Chemical Intermediate: It is used as a precursor in the synthesis of other organic compounds, such as dyes and agrochemicals.
Conclusion
N-Methylanthranilate (CAS 85-91-6) is a multifaceted molecule with a well-established role in the flavor and fragrance industry and emerging potential in the pharmaceutical field. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its handling and analysis, and an introduction to its key biological activities and associated signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemistry and biology is crucial for harnessing its potential while ensuring its safe and effective application. Further research into its mechanisms of action will undoubtedly unveil new opportunities for its use in novel therapeutic strategies.
References
- 1. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 3. Crosstalk between oxidative stress-induced apoptotic and autophagic signaling pathways in Zn(II) phthalocyanine photodynamic therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1, TRPV1, and Caffeine: Pain and Analgesia | MDPI [mdpi.com]
- 6. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
